

7-Bromoquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 7-Bromoquinazolin-4-amine

Cat. No.: B1527819

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Introduction: The Strategic Importance of the Quinazoline Scaffold

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a molecular framework that has demonstrated the ability to bind to a variety of biological targets with high affinity. Among its many derivatives, **7-Bromoquinazolin-4-amine** has emerged as a particularly valuable building block in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapies.^{[1][2]} The strategic placement of the bromine atom at the 7-position offers a versatile handle for a range of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).^{[3][4]} This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of **7-Bromoquinazolin-4-amine**, offering a technical resource for researchers and scientists engaged in the design and development of novel therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the properties of its derivatives.

Core Chemical Properties

Property	Value	Source(s)
CAS Number	1123169-43-6	[5] [6] [7] [8]
Molecular Formula	C ₈ H ₆ BrN ₃	[9]
Molecular Weight	224.06 g/mol	[9]
IUPAC Name	7-bromoquinazolin-4-amine	[9]
Melting Point	Data not available; a related compound, 7-bromoquinazoline-2,4-(1H,3H)-dione, has a melting point >300 °C. [10]	
Boiling Point	Data not available.	[11]
Solubility	Data not available; likely soluble in polar organic solvents such as DMSO and DMF.	
Appearance	Typically a solid.	
Purity	Commercially available with purities of 95% or higher. [5]	

Molecular Structure and Identification

The structure of **7-Bromoquinazolin-4-amine** is defined by a fused pyrimidine and benzene ring system, with a bromine atom at position 7 and an amine group at position 4.

- SMILES:NC1=C2C=CC(Br)=CC2=NC=N1[\[7\]](#)
- InChI:InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)[\[9\]](#)
- InChIKey:RTKSTBCHSICNLP-UHFFFAOYSA-N[\[9\]](#)

Spectroscopic Characterization (Anticipated)

While specific spectra for this compound are not detailed in the provided search results, a chemist would anticipate the following characteristic signals:

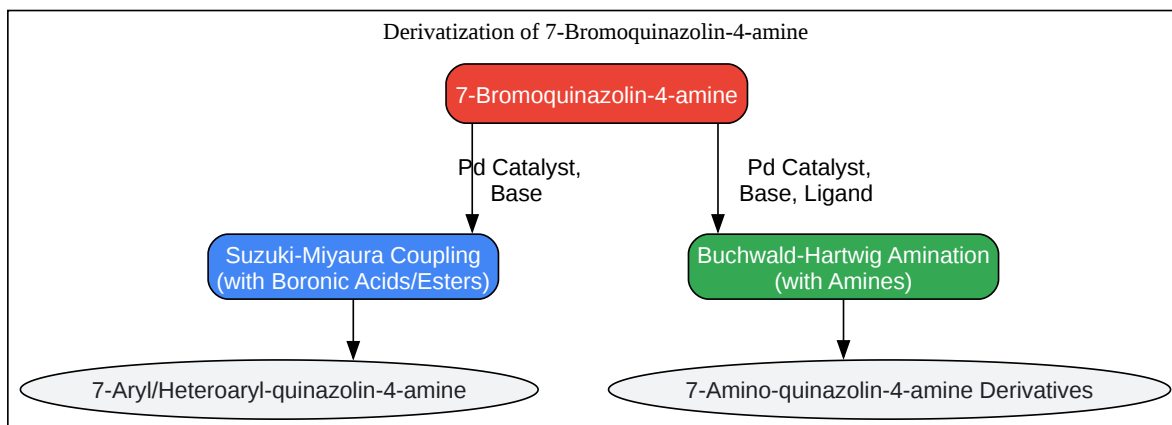
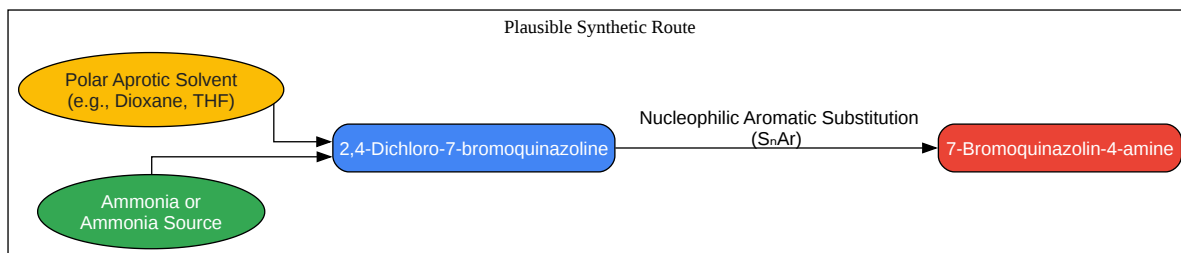
- ^1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline core. The protons at positions 5, 6, and 8 would exhibit splitting patterns (doublets, doublets of doublets) influenced by their coupling with adjacent protons. The protons of the amino group at position 4 may appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the carbon atoms of the quinazoline ring system. The carbon atom attached to the bromine (C7) would be expected to have a chemical shift in the region typical for carbons bearing a halogen.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ^{79}Br and ^{81}Br isotopes).

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of **7-Bromoquinazolin-4-amine** are key to its utility in drug discovery programs.

Synthetic Strategy: A Plausible Pathway

A common and effective method for the synthesis of 4-aminoquinazolines involves the regioselective nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) of a di-haloquinazoline precursor.^[12]



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Sources

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